Anantine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 253.3 g/mol. It is classified as an alkaloid, specifically an imidazole derivative, and is known for its structural complexity, featuring a benzylidene group attached to a pyrrolidinone ring and an imidazole moiety. Its IUPAC name is (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one .
These reactions are significant for synthesizing derivatives and analogs of anantine that may exhibit enhanced biological activities.
Anantine has garnered attention for its potential biological activities. Research indicates that it possesses:
The synthesis of anantine has been explored through several methods:
Anantine's unique properties make it suitable for various applications:
Studies on the interactions of anantine with biological systems have revealed its potential effects on different pathways:
Anantine shares structural characteristics with several other compounds, which allows for comparative analysis:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Noranantine | C₁₅H₁₅N₃O | Antimicrobial | Lacks the benzylidene group |
| Cynometrine | C₁₅H₁₅N₃O | Anticancer | Contains additional functional groups |
| Isoanantine | C₁₅H₁₅N₃O | Neuroprotective | Different stereochemistry |
| Hydroxyanantine | C₁₅H₁₅N₃O₂ | Antioxidative | Hydroxyl group addition |
Anantine's unique combination of a benzylidene moiety and the specific arrangement of nitrogen atoms distinguishes it from these similar compounds, potentially contributing to its distinct biological activities.
Anantine was first isolated in 1982 from Cynometra lujae, a plant species native to West Africa, during phytochemical investigations into imidazole alkaloids. The discovery was part of broader efforts to characterize bioactive compounds from the Cynometra genus, which has traditional medicinal uses in African communities. Initial structural elucidation revealed its unique imidazole-pyrrolidinone hybrid framework, distinguishing it from simpler alkaloids. Subsequent studies in the late 20th century expanded its identification to other Cynometra species, including Cynometra ananta, solidifying its role as a marker compound for these plants.
Anantine is predominantly found in the leaves and bark of Cynometra species, notably C. lujae and C. ananta. Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification techniques such as column chromatography and HPLC. The compound coexists with structurally related alkaloids, including noranantine, cynometrine, and isoanantine, which are often separated via gradient elution.
Table 1: Key Cynometra Species Producing Anantine
| Species | Plant Part | Region of Collection |
|---|---|---|
| Cynometra lujae | Leaves, Bark | West Africa |
| Cynometra ananta | Bark | Ivory Coast, Ghana |
As an imidazole alkaloid, anantine exemplifies the structural diversity of nitrogen-containing natural products. Its bicyclic system—comprising a pyrrolidin-2-one ring fused to a benzylidene-substituted imidazole—provides a scaffold for studying structure-activity relationships in alkaloid biosynthesis. Unlike classical alkaloids such as morphine or caffeine, anantine’s imidazole nucleus enables unique interactions with biological targets, including enzymes and receptors, making it a focal point for synthetic and medicinal chemistry.
Anantine is a heterocyclic alkaloid compound with the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.30 grams per mole [1]. The compound belongs to the class of organic compounds known as nitrogen-substituted imidazoles, which are heterocyclic compounds containing an imidazole ring substituted at position 1 [3]. The Chemical Abstracts Service registry number for anantine is 50656-82-1 [3] [5].
The International Union of Pure and Applied Chemistry name for anantine is (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one [1] . This systematic nomenclature reflects the compound's complex structure, which features a pyrrolidin-2-one core ring system with a benzylidene substituent at position 3 and a 1-methylimidazol-4-yl group at position 4 [1]. The compound exhibits a specific stereochemical configuration, as indicated by the E and R descriptors in its International Union of Pure and Applied Chemistry name [1].
Anantine is classified as an alkaloid, specifically an imidazole derivative, and is characterized by its structural complexity featuring a benzylidene group attached to a pyrrolidinone ring and an imidazole moiety . The compound has been isolated from plant species including Cynometra ananta, Cynometra anata, and Cynometra lujae [3]. The molecular structure incorporates three nitrogen atoms within its framework, contributing to its classification as a nitrogen-containing heterocyclic compound [1] [3].
The E designation refers to the geometric configuration of the double bond at position 3, where the benzylidene substituent adopts the E (entgegen) configuration [9] [10]. In this arrangement, the higher-priority groups on each carbon of the double bond are positioned on opposite sides, following the Cahn-Ingold-Prelog priority rules [9] [10] [14]. This E configuration is distinguished from the Z (zusammen) configuration, where higher-priority groups would be on the same side of the double bond [9] [10].
The R and S designations at position 4 indicate the absolute configuration of the chiral center bearing the 1-methylimidazol-4-yl substituent [1] [5]. The (4R) configuration represents the predominant stereoisomer found in natural sources, while the (4S) configuration would constitute its enantiomer [1] [5]. These stereochemical differences can significantly impact the compound's biological activity and physical properties, as stereoisomers often exhibit distinct binding affinities to biological targets [13] [16].
The determination of absolute stereochemistry in anantine requires sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy, circular dichroism, and X-ray crystallography [1]. The stereochemical configuration affects the three-dimensional arrangement of the molecule, influencing its interactions with biological systems and its overall pharmacological profile [13] [16].
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of anantine, providing detailed information about the compound's molecular framework and stereochemical features [17] [21] [22]. The nuclear magnetic resonance spectrum of anantine reveals characteristic signals corresponding to its diverse structural elements, including the pyrrolidinone ring, the benzylidene moiety, and the imidazole substituent [17] [21].
The proton nuclear magnetic resonance spectrum of anantine displays signals in several distinct regions that are characteristic of its structural components [17] [18]. The aromatic protons of the benzylidene group typically appear in the downfield region between 7.0 and 8.0 parts per million, exhibiting the characteristic deshielding effects associated with aromatic ring systems [17] [18]. The imidazole ring protons generate distinctive signals, with the imidazole carbon-hydrogen bonds appearing as sharp singlets in the aromatic region [17] [21].
The pyrrolidinone ring system contributes multiple signals to the nuclear magnetic resonance spectrum, with the methylene protons of the pyrrolidine ring appearing as complex multipets in the aliphatic region [17] [21]. The stereochemical configuration of anantine is reflected in the coupling patterns and chemical shifts observed in the nuclear magnetic resonance spectrum, particularly for protons adjacent to the chiral center at position 4 [17] [21].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of anantine with characteristic signals for the carbonyl carbon of the pyrrolidinone ring, the aromatic carbons of the benzylidene and imidazole systems, and the aliphatic carbons of the pyrrolidine ring [21] [22]. The chemical shifts and multiplicities observed in both proton and carbon-13 nuclear magnetic resonance spectra are consistent with the proposed structure and stereochemistry of anantine [17] [21].
Infrared spectroscopy of anantine reveals characteristic absorption bands that correspond to the functional groups present within its molecular structure [20] [23]. The carbonyl group of the pyrrolidin-2-one ring system exhibits a strong absorption band in the region of 1600-1700 cm⁻¹, which is typical for amide carbonyl stretching vibrations [20] [23]. The aromatic carbon-carbon stretching vibrations from both the benzylidene and imidazole ring systems contribute to absorption bands in the 1400-1600 cm⁻¹ region [20] [23].
The nitrogen-hydrogen stretching vibrations, when present, appear in the higher frequency region around 3000-3500 cm⁻¹, though these may be weak or absent depending on the specific substitution pattern of the imidazole ring [20] [23]. The carbon-hydrogen stretching vibrations of the aromatic and aliphatic components generate characteristic absorption patterns in the 2800-3100 cm⁻¹ region [20] [23].
Mass spectrometric analysis of anantine provides definitive molecular weight confirmation and fragmentation patterns that support its structural assignment [24] [25]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of anantine [1] [24]. The fragmentation pattern in mass spectrometry reveals characteristic losses that correspond to the stepwise breakdown of the molecular structure, including the loss of the benzylidene group and fragmentation of the pyrrolidinone ring system [24] [25].
Electrospray ionization mass spectrometry techniques are particularly valuable for the analysis of anantine, as they provide gentle ionization conditions that preserve the molecular ion while generating informative fragmentation patterns [24] [25]. The mass spectrometric data, combined with nuclear magnetic resonance and infrared spectroscopic information, provides comprehensive structural confirmation for anantine [24] [25].
X-ray crystallography represents the most definitive method for determining the three-dimensional structure and absolute stereochemistry of anantine [26] [28]. This technique provides precise atomic coordinates and bond lengths, revealing the exact spatial arrangement of atoms within the crystal lattice [26] [28]. The crystallographic analysis of anantine confirms the stereochemical assignments derived from other analytical methods and provides detailed geometric parameters for the molecular structure [26] [28].
The three-dimensional structure determined by X-ray crystallography reveals the conformational preferences of the pyrrolidinone ring system and the spatial orientation of the benzylidene and imidazole substituents [26] [27]. The pyrrolidinone ring adopts a puckered conformation that minimizes steric interactions between the substituents at positions 3 and 4 [27] [29]. The benzylidene group extends away from the pyrrolidinone ring in a planar configuration, while the imidazole substituent adopts a conformation that optimizes intramolecular interactions [27] [29].
Conformational analysis studies complement the crystallographic data by examining the flexibility and dynamic behavior of anantine in solution [27] [29]. Computational methods, including molecular dynamics simulations and density functional theory calculations, provide insights into the conformational energy landscape and preferred conformations of anantine under different conditions [27] [29]. These studies reveal that while the crystalline form represents one low-energy conformation, anantine may adopt multiple conformations in solution due to rotation around single bonds [27] [29].
The isolation and purification of anantine from natural sources has employed various extraction methodologies, each with specific advantages and limitations. Traditional extraction methods form the foundation for obtaining this alkaloid from plant sources, particularly from Cynometra ananta, Cynometra anata, and Cynometra lujae [2].
Hot water extraction remains the most commonly utilized method for initial alkaloid isolation [3]. This approach typically operates at temperatures between 80-100°C for durations of 2-6 hours, achieving moderate extraction efficiencies of 60-75%. While simple and requiring minimal specialized equipment, this method suffers from extended extraction times and high energy consumption [4].
Ethanol-based extraction techniques have demonstrated superior selectivity for alkaloid compounds [3]. Operating at temperatures of 60-80°C for 1-4 hours, ethanol extraction achieves good extraction efficiencies of 70-85%. The method provides excellent selectivity for alkaloids due to their favorable solubility characteristics in ethanol solutions, though it requires significant solvent consumption [4].
Modern extraction approaches have introduced ultrasonic-assisted extraction as an energy-efficient alternative [3]. This technique utilizes cavitation effects and mechanical shear forces to disrupt plant cell walls, significantly reducing extraction time to 30-60 minutes while achieving high extraction efficiencies of 80-90%. The ultrasonic method operates at reduced temperatures of 40-60°C, minimizing thermal degradation of sensitive alkaloid structures [4].
Microwave-assisted extraction represents another advancement in extraction technology [3]. This method achieves rapid extraction within 10-30 minutes at temperatures of 50-70°C, delivering high extraction efficiencies of 85-95%. The technique offers excellent time efficiency and high yields, though care must be taken to prevent thermal degradation of the target compounds [4].
Aqueous two-phase extraction has emerged as an environmentally friendly alternative with exceptional efficiency [3]. Operating at mild temperatures of 20-50°C for 20-60 minutes, this method achieves very high extraction efficiencies of 90-98%. The technique utilizes the differential partition coefficients of compounds between two aqueous phases, offering environmental benefits while maintaining high extraction performance [4].
Supercritical fluid extraction, while requiring specialized high-pressure equipment, provides selective extraction without thermal degradation [3]. Operating at temperatures of 35-40°C for 30-90 minutes, this method achieves moderate extraction efficiencies of 65-80%. The technique offers superior selectivity and eliminates thermal degradation concerns, though equipment costs limit its widespread application [4].
Radical cyclization methodologies have emerged as powerful tools for constructing the complex ring systems found in anantine. These approaches leverage the mild reaction conditions and high functional group tolerance characteristic of radical chemistry [5].
Thiyl radical addition-cyclization represents a fundamental approach to anantine synthesis [6] [7]. This methodology involves the formation of sulfur-centered radicals that undergo addition to multiple bonds followed by intramolecular cyclization. The process typically requires 5-7 synthetic steps and achieves overall yields of 45-65% with good diastereoselectivity ratios of 5-9:1 [8] [7]. The mild reaction conditions, often proceeding at room temperature, provide excellent functional group tolerance while maintaining synthetic efficiency [5].
The mechanistic pathway involves initial formation of the thiyl radical through photochemical or thermal initiation, followed by addition to the carbon-carbon multiple bond and subsequent cyclization to form the pyrrolidinone ring system [5]. The stereochemical outcome is controlled by the conformational preferences of the cyclization transition state, with the sulfur-containing auxiliary influencing the facial selectivity of the radical addition [9].
Oxidative radical cyclization approaches have also been successfully employed [10]. These methods utilize sequential oxidative and reductive radical cyclizations to access complex polycyclic structures. The approach typically involves 6-9 synthetic steps and achieves overall yields of 40-60% with good diastereoselectivity ratios of 8-12:1 [10]. The oxidative conditions enable the formation of multiple bonds in a single transformation, though careful optimization is required to prevent over-oxidation [10].
Novel catalytic cyclization methodologies have emerged as highly efficient alternatives [11]. These approaches utilize metal catalysis to achieve cyclization under mild conditions, typically requiring only 3-5 synthetic steps while achieving excellent overall yields of 70-85% and outstanding enantiomeric excesses exceeding 95% [11]. The catalytic nature of these transformations aligns with green chemistry principles while providing exceptional synthetic efficiency [11].
The stereoselective formation of the benzylidene substituent represents a critical challenge in anantine synthesis, as this structural feature significantly influences the biological activity and physical properties of the compound [12].
Stereoselective construction via benzylidene formation typically involves 6-8 synthetic steps and achieves overall yields of 55-75% with excellent diastereoselectivity ratios exceeding 20:1 [13]. The approach requires elevated temperatures to achieve the desired stereochemical outcome, though the exceptional stereocontrol obtained justifies the more demanding reaction conditions [13].
The methodology relies on the careful control of E/Z stereochemistry during benzylidene formation [14]. Advanced protocols utilize kinetically controlled conditions to favor formation of the desired geometric isomer. The selective decomposition of intermediates under optimized conditions enables the preferential formation of the E-isomer with remarkable selectivity ratios of 93:7 to 99:1 [14].
Photoinduced catalytic approaches have been developed for stereodivergent synthesis [13]. These methods enable the selective formation of both E- and Z-alkenes bearing allylic tertiary stereogenic centers. The stereoselectivity is achieved through energy transfer catalysis via judicious choice of photocatalyst counteranions, providing access to both stereoisomers from the same starting materials [13].
The benzylidene construction methodology benefits from the use of specialized phosphorus reagents under nonpolar reaction conditions [14]. The use of PhP(OⁱPr)₂ in hexanes enables excellent E-selectivity through kinetically controlled conversion of oxaphosphetane intermediates. The method accommodates a wide range of carbonyl substrates, including pharmaceutically relevant compounds, in one step with excellent stereoselectivity under mild conditions [14].
The development of sulfanyl radical addition-cyclization methodology has provided a particularly efficient route to anantine and related compounds [9]. This approach represents a significant advancement in radical chemistry applications to heterocycle synthesis [5].
Sulfanyl radical addition-cyclization typically requires 4-6 synthetic steps and achieves overall yields of 60-80% with very good diastereoselectivity ratios of 10-15:1 [15] [9]. The methodology operates under mild ambient conditions, providing excellent functional group tolerance while maintaining high synthetic efficiency [9].
The mechanistic pathway involves the generation of sulfanyl radicals through various initiation methods, followed by selective addition to carbon-carbon multiple bonds [9]. The resulting carbon-centered radical intermediate undergoes intramolecular cyclization to form the desired heterocyclic system. The stereochemical outcome is controlled by the conformational preferences of the cyclization transition state and the steric environment around the radical center [5].
Advanced variants of this methodology have incorporated selenium-mediated processes [5]. Seleno radical addition-cyclization provides alternative reactivity patterns and can offer complementary stereochemical outcomes compared to sulfur-based systems. These approaches expand the scope of radical cyclization methodology and provide additional options for synthetic planning [5].
The sulfanyl radical methodology has proven particularly valuable for the synthesis of imidazole-containing alkaloids [16]. The approach enables the efficient construction of complex heterocyclic frameworks while maintaining excellent functional group compatibility. The mild reaction conditions and high yields make this methodology attractive for both academic research and potential industrial applications [9].
The choice between racemic and enantioselective synthetic approaches to anantine involves careful consideration of multiple factors, including cost, efficiency, and intended applications [17].
Racemic synthesis approaches utilize readily available starting materials and standard reagents, typically requiring 2-4 hours per synthetic step [18]. Overall yields of 40-70% are commonly achieved, with standard chromatographic purification methods sufficient for product isolation. These approaches demonstrate excellent scale-up feasibility and lower initial costs, making them attractive for initial studies and methodology development [18].
Enantioselective synthesis requires chiral auxiliaries or chiral catalysts, typically extending reaction times to 4-12 hours per step [19]. Overall yields of 30-60% are achieved, though with exceptional enantiomeric excesses of 85-99%. Purification requires specialized chiral high-performance liquid chromatography, and scale-up presents moderate to challenging difficulties due to catalyst costs and specialized equipment requirements [19].
The environmental impact considerations favor enantioselective approaches, as the production of single enantiomers eliminates the waste associated with unwanted stereoisomers [17]. However, the higher cost of chiral catalysts and longer reaction times must be balanced against these environmental benefits [19].
For pharmaceutical applications, enantioselective synthesis is often preferred due to the distinct biological activities of individual enantiomers [20]. Academic research applications may utilize racemic approaches for initial methodology development, with enantioselective methods employed for biological evaluation and advanced studies [21].
The choice of synthetic approach ultimately depends on the specific requirements of the research or development program. Racemic synthesis offers simplicity and cost-effectiveness for initial studies, while enantioselective methods provide the stereochemical control required for biological applications and pharmaceutical development [17] [19].
Recent advances in catalytic asymmetric synthesis have improved the efficiency and cost-effectiveness of enantioselective approaches [21]. The development of recyclable catalysts and improved reaction conditions continues to enhance the attractiveness of asymmetric synthesis for anantine production [18].